molecular formula C22H22N2O3S2 B2439937 3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide CAS No. 868676-62-4

3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide

Cat. No. B2439937
CAS RN: 868676-62-4
M. Wt: 426.55
InChI Key: ZWGLBCKIHYECFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds similar to "3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide" have been synthesized and investigated for their antimicrobial activity. These studies include the evaluation of antimicrobial and cytotoxic activities against various bacterial and fungal species, as well as cancer cell lines. The research found that certain derivatives displayed significant antibacterial and anticandidal effects, along with cytotoxicity against specific human leukemia cells and mouse embryonic fibroblast cells, suggesting potential applications in treating infections and certain cancers (Dawbaa et al., 2021).

Anticancer Potency

Another study focused on novel derivatives with anticancer potency, particularly against human breast adenocarcinoma and human lung carcinoma cell lines. The findings indicated that certain compounds exhibited higher DNA synthesis inhibition and apoptotic cell percentages, pointing towards their utility as potential antitumor agents (Turan-Zitouni et al., 2018).

Inhibitors of Matrix Metalloproteinases

Compounds within this chemical class have been identified as potent inhibitors of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis. These findings could have implications for the development of new therapeutic agents for diseases associated with matrix metalloproteinases (Schröder et al., 2001).

Synthesis and Reaction Studies

Research has also been conducted on the synthesis of related compounds and their reactions with various nucleophiles for anticancer evaluation. This includes the preparation of derivatives and their evaluation as anticancer agents, highlighting the potential of these compounds in the development of new cancer therapies (Gouhar & Raafat, 2015).

Anti-inflammatory Agents

Additionally, some studies have synthesized and evaluated derivatives as anti-inflammatory agents, indicating potential applications in treating inflammation-related conditions (Thabet et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-21(12-13-29(26,27)19-8-2-1-3-9-19)24-22-23-20(15-28-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-3,8-11,14-15H,4-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLBCKIHYECFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.